

Discovery and Synthesis of GS-443902 Trisodium: A Technical Guide

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Compound of Interest

Compound Name: GS-443902 trisodium

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Abstract

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir (GS-5734) and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of **GS-443902 trisodium**. It includes a summary of its antiviral activity, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical antiviral agent.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerases.[1] It is the intracellular active metabolite of the prodrug remdesivir, which has demonstrated broad-spectrum activity against a range of RNA viruses, including Coronaviridae and Filoviridae.[2][3] The conversion of remdesivir to GS-443902 is a critical step for its antiviral efficacy. This process involves intracellular metabolic activation, bypassing the need for the initial and often rate-limiting phosphorylation of the parent nucleoside, GS-441524.[4][5] The trisodium salt of GS-443902 is a more stable form of the active compound, suitable for research and analytical purposes.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of GS-443902 and its trisodium salt is presented in Table 1.

Property	GS-443902	GS-443902 Trisodium
IUPAC Name	2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altronitrile 6-triphosphate	2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altronitrile 6-triphosphate trisodium
Other Names	GS-441524 triphosphate, Remdesivir triphosphate metabolite	GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium
CAS Number	1355149-45-9	1355050-21-3
Molecular Formula	C ₁₂ H ₁₆ N ₅ O ₁₃ P ₃	C ₁₂ H ₁₃ N ₅ Na ₃ O ₁₃ P ₃
Molecular Weight	531.21 g/mol	597.15 g/mol
Appearance	Solid	Lyophilized solid
Storage	-20°C, protect from light, store under argon	-20°C, sealed storage, away from moisture and light

Synthesis of GS-443902 Trisodium

While a specific, detailed, step-by-step synthesis protocol for **GS-443902 trisodium** from GS-441524 is not extensively detailed in publicly available literature from its primary developer, Gilead Sciences, a plausible and commonly employed synthetic route for nucleoside triphosphates involves the phosphorylation of the parent nucleoside. Two established methods for this transformation are the Yoshikawa and Ludwig-Eckstein methods.[6][7][8][9] Below is a generalized protocol based on these established chemical principles.

General Experimental Protocol for Nucleoside Triphosphorylation

This protocol describes a general method for the synthesis of nucleoside triphosphates, which can be adapted for the synthesis of GS-443902 from GS-441524.

3.1.1. Materials and Reagents

- GS-441524 (parent nucleoside)
- Phosphorus oxychloride (POCl_3) or Salicyl phosphorochloridite
- Pyrophosphate (as a tributylammonium salt)
- Anhydrous pyridine
- Anhydrous dioxane
- Trialkylphosphate (e.g., trimethyl phosphate)
- Iodine
- Appropriate protecting groups for hydroxyl functions (if necessary)
- Deionized water
- Ammonium bicarbonate solution
- Ion-exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)
- Reverse-phase chromatography column and solvents

3.1.2. Synthetic Procedure (Conceptual)

A conceptual workflow for the synthesis is presented below.



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Conceptual workflow for the synthesis of **GS-443902 trisodium**.

Step 1: Protection (Optional) Depending on the chosen phosphorylation method, the 2' and 3'-hydroxyl groups of the ribose moiety of GS-441524 may need to be protected to ensure regioselective phosphorylation at the 5'-hydroxyl group.

Step 2: Phosphorylation

- **Yoshikawa Method:** The unprotected or partially protected GS-441524 is reacted with an excess of phosphorus oxychloride (POCl_3) in a trialkylphosphate solvent. This forms a reactive phosphorodichloridate intermediate at the 5'-position.^{[7][9]}
- **Ludwig-Eckstein Method:** The suitably protected GS-441524 is reacted with salicyl phosphorochloridite to form an activated phosphite intermediate.^{[6][8]}

Step 3: Reaction with Pyrophosphate The activated intermediate from Step 2 is reacted in situ with a pyrophosphate salt (e.g., tributylammonium pyrophosphate) to form a cyclic triphosphate intermediate.^{[6][7]}

Step 4: Oxidation and Hydrolysis

- For the Ludwig-Eckstein method, the cyclic phosphite is oxidized (e.g., with iodine) to the corresponding phosphate.^[6]
- The cyclic triphosphate intermediate is then hydrolyzed under controlled conditions to yield the linear triphosphate, GS-443902.

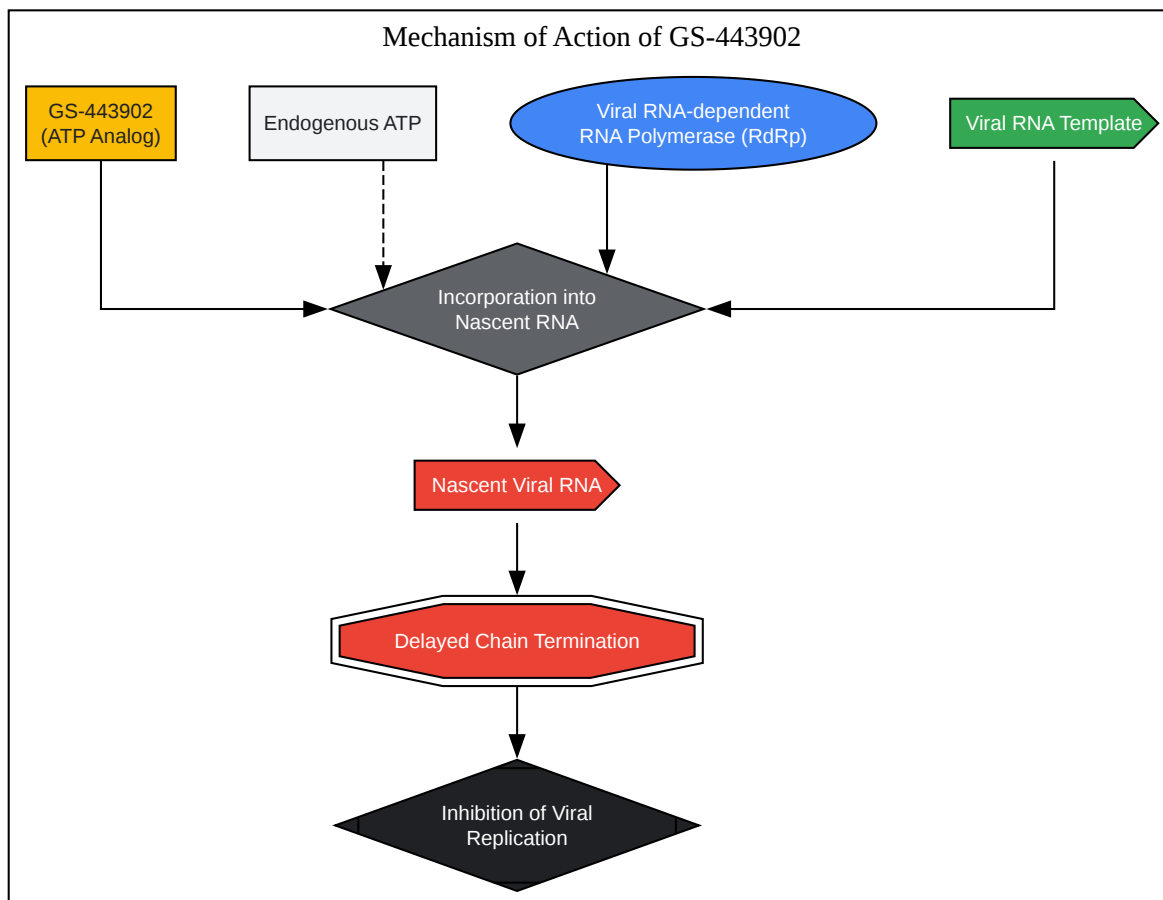
Step 5: Deprotection If protecting groups were used, they are removed under appropriate conditions.

Step 6: Purification The crude GS-443902 is purified using ion-exchange chromatography (e.g., on a DEAE-Sephadex column with a gradient of ammonium bicarbonate) followed by reverse-phase HPLC to remove unreacted starting materials, byproducts, and inorganic phosphates.^[10]

Step 7: Conversion to Trisodium Salt The purified GS-443902 (often as an ammonium salt after ion-exchange chromatography) can be converted to the trisodium salt by passing it through a cation-exchange resin in the Na^+ form or by precipitation from a solution containing a sodium salt. The final product is typically lyophilized to obtain a stable solid.

Mechanism of Action and Antiviral Activity

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain. [11] Following incorporation, it causes delayed chain termination, thereby halting viral replication.[12]



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Mechanism of action of GS-443902.

In Vitro Antiviral Activity

The in vitro inhibitory activity of GS-443902 against various viral RdRps is summarized in Table 2.

Virus	Target Enzyme	IC ₅₀ (μM)	Reference(s)
Respiratory Syncytial Virus (RSV)	RdRp	1.1	[6] [13]
Hepatitis C Virus (HCV)	RdRp	5.0	[6] [13]

Pharmacokinetics

GS-443902 is formed intracellularly from its precursors, remdesivir (GS-5734) and GS-441524. The prodrug approach with remdesivir is designed to enhance the intracellular delivery and subsequent phosphorylation to the active triphosphate form.

Intracellular Formation of GS-443902

The intracellular concentrations of GS-443902 vary depending on the cell type and the precursor compound used. Table 3 summarizes the formation of GS-443902 in different cell lines after incubation with remdesivir.

Cell Line	Incubation Time (h)	C _{max} (pmol/million cells)	Reference(s)
Macrophages	2, 24, 48, 72	300	[1] [6] [13]
HMVEC	2, 24, 48, 72	110	[1] [6] [13]
HeLa	2, 24, 48, 72	90	[1] [6] [13]

In Vivo Pharmacokinetics

In vivo studies in rhesus monkeys have shown that after intravenous administration of remdesivir, GS-443902 is the predominant metabolite in peripheral blood mononuclear cells (PBMCs) and exhibits a persistent intracellular presence.

Species	Precursor Administered	Dose	Tissue/Cell Type	t _{1/2} (h)	Reference(s)
Rhesus Monkeys	Remdesivir (GS-5734)	10 mg/kg (i.v.)	PBMCs	14	[1] [6] [13]

Experimental Protocols

In Vitro RdRp Inhibition Assay (Fluorescence-Based)

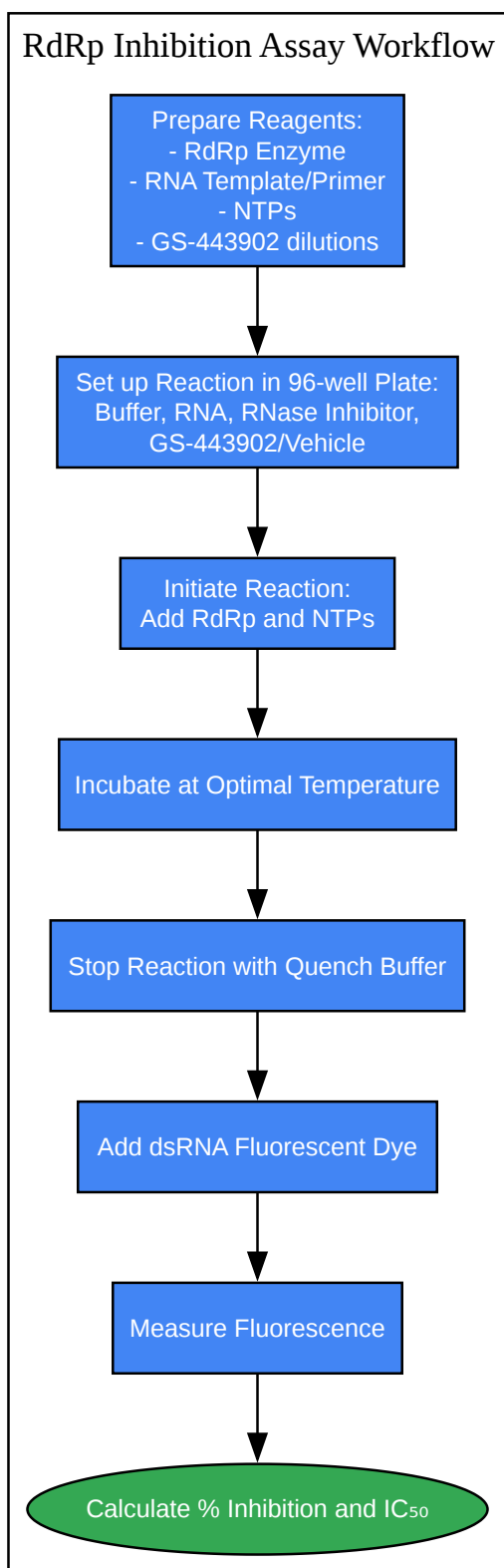
This protocol describes a general method for assessing the inhibitory activity of GS-443902 against a viral RdRp using a fluorescence-based assay.[\[14\]](#)[\[15\]](#)[\[16\]](#)

6.1.1. Materials and Reagents

- Purified recombinant viral RdRp
- Self-priming RNA template or a primer/template RNA duplex
- **GS-443902 trisodium**
- ATP, GTP, CTP, UTP solutions
- Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- RNase inhibitor
- dsRNA-specific fluorescent dye (e.g., SYTO™ 9 or a similar intercalating dye)
- Quench buffer (e.g., EDTA-containing buffer)
- 96-well black, flat-bottom microplates
- Fluorescence plate reader

6.1.2. Assay Procedure

- Prepare serial dilutions of **GS-443902 trisodium** in the reaction buffer.
- In a 96-well plate, add the reaction buffer, RNase inhibitor, and the RNA template/primer.
- Add the diluted GS-443902 or vehicle control to the appropriate wells.
- Initiate the reaction by adding the viral RdRp and the mixture of natural NTPs.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the quench buffer.
- Add the dsRNA-specific fluorescent dye.
- Incubate in the dark for a short period (e.g., 5-10 minutes).
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Workflow for a fluorescence-based RdRp inhibition assay.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a plaque reduction assay to determine the antiviral efficacy of GS-443902 against a specific virus in cell culture.[\[3\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

6.2.1. Materials and Reagents

- Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
- Virus stock of known titer
- **GS-443902 trisodium**
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
- Crystal violet staining solution
- Formaldehyde
- Phosphate-buffered saline (PBS)
- 6- or 12-well cell culture plates

6.2.2. Assay Procedure

- Seed the host cells in culture plates and grow until a confluent monolayer is formed.
- Prepare serial dilutions of GS-443902 in serum-free medium.
- Remove the growth medium from the cell monolayers and wash with PBS.
- Pre-incubate the cells with the different concentrations of GS-443902 for a defined period (e.g., 1-2 hours).

- Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).
- After a viral adsorption period, remove the inoculum and wash the cells.
- Add the overlay medium containing the corresponding concentrations of GS-443902.
- Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
- Fix the cells with formaldehyde.
- Stain the cells with crystal violet.
- Wash the plates and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

In Vivo Efficacy Study in an Animal Model

This section provides a general framework for evaluating the in vivo efficacy of GS-443902 (administered as a precursor like remdesivir or a suitable formulation of GS-441524) in an appropriate animal model of viral infection (e.g., mouse, hamster, or non-human primate model for SARS-CoV-2).[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

6.3.1. Study Design

- Animals: Select a relevant animal model for the virus of interest.
- Groups:
 - Vehicle control (infected, untreated)
 - Treatment group(s) (infected, treated with different doses of the test compound)
 - (Optional) Uninfected control

- Infection: Infect the animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).
- Treatment: Administer the test compound at specified doses and schedules (e.g., once or twice daily) starting at a defined time point relative to infection (prophylactic or therapeutic).
- Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity, mortality).
- Endpoints: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, spleen) for virological and pathological analysis.

6.3.2. Outcome Measures

- Viral Load: Quantify viral titers in tissues by plaque assay or viral RNA levels by RT-qPCR.
- Pathology: Assess tissue damage and inflammation through histopathological examination.
- Clinical Score: Record and score clinical signs of illness.
- Survival: Monitor and record survival rates over the course of the study.

6.3.3. Data Analysis Compare the outcome measures between the treatment and vehicle control groups to determine the efficacy of the antiviral treatment.

Conclusion

GS-443902 trisodium is a critical tool for research into the mechanism of action of remdesivir and for the development of novel antiviral agents targeting viral RdRp. This guide provides a comprehensive overview of its discovery, synthesis, and preclinical evaluation, along with detailed methodologies to aid researchers in this field. The data presented underscore the potent antiviral activity of GS-443902 and provide a basis for further investigation and development of next-generation nucleoside analog inhibitors.

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